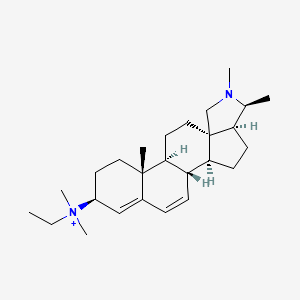
Stercuronium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヨウ化ステルクリニウムは、販売されたことのないアミノステロイド系神経筋遮断薬です。 ニコチン性アセチルコリン受容体の競合的アンタゴニストとして作用し、アセチルコリンエステラーゼ阻害剤としても報告されています 。この化合物は、様々な医療用途における筋弛緩薬としての可能性について研究されています。
準備方法
ヨウ化ステルクリニウムは、ステロイド核の修飾を含む一連の化学反応によって合成することができます。
化学反応の分析
ヨウ化ステルクリニウムは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実施することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のための様々な求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
化学: 神経筋遮断薬の構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、神経筋伝達のメカニズムとニコチン性アセチルコリン受容体の役割を理解するための研究に使用されます。
医学: 販売されたことはありませんが、ヨウ化ステルクリニウムは、手術中の筋弛緩薬としての可能性について研究されてきました.
作用機序
ヨウ化ステルクリニウムは、神経筋接合部にあるニコチン性アセチルコリン受容体に競合的に結合することで効果を発揮します。この作用は、アセチルコリンのシグナル伝達を遮断し、筋弛緩をもたらします。 さらに、ヨウ化ステルクリニウムは、アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害し、神経筋遮断効果をさらに高めます .
類似化合物との比較
ヨウ化ステルクリニウムは、アミノステロイド系神経筋遮断薬のグループの一部です。類似の化合物には以下が含まれます。
臭化パンクロニウム: 同様の作用機序を持つ別のアミノステロイド系神経筋遮断薬ですが、薬物動態特性が異なります.
臭化ロクロニウム: 速効性と中等度の作用持続時間で知られるロクロニウム臭化物は、臨床現場で広く使用されています.
臭化ベクロニウム: ロクロニウムと同様に、ベクロニウム臭化物は、手術中の筋弛緩のために使用されます.
ヨウ化ステルクリニウムは、その特定の構造修飾と、ニコチン性アセチルコリン受容体アンタゴニストとアセチルコリンエステラーゼ阻害剤の両方の役割を持つことで独特です .
生物活性
Stercuronium is a neuromuscular blocking agent that has garnered interest due to its unique pharmacological profile and biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant research findings.
This compound operates primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This mechanism is critical for its use in surgical procedures requiring muscle relaxation.
Receptor Interactions
Research indicates that this compound exhibits a higher affinity for cardiac muscarinic receptors compared to other neuromuscular blockers like gallamine. This property may influence its pharmacodynamic effects, particularly in patients with varying cardiovascular conditions .
Case Studies and Research Findings
- Affinity Studies : A study demonstrated that this compound has a significant binding affinity for cardiac muscarinic receptors, suggesting potential implications for its use in patients with cardiac issues. The study noted that this compound could inhibit sympathetic nerve activity by blocking these receptors .
- Comparative Analysis : In comparative studies with other neuromuscular blockers, this compound was found to have distinct pharmacokinetic properties, influencing the onset and duration of muscle relaxation. These findings are crucial for anesthetic management in surgical settings.
- Clinical Observations : Clinical case studies have reported variations in response to this compound based on patient demographics and underlying health conditions. For instance, elderly patients or those with liver impairment exhibited prolonged neuromuscular blockade, necessitating careful dosage adjustments .
Data Table: Comparative Affinity of Neuromuscular Blockers
| Neuromuscular Blocker | Affinity for nAChRs | Duration of Action | Clinical Use |
|---|---|---|---|
| This compound | High | Intermediate | General anesthesia |
| Gallamine | Moderate | Short | Short procedures |
| Atracurium | Variable | Intermediate | General anesthesia |
特性
CAS番号 |
734477-69-1 |
|---|---|
分子式 |
C26H43N2+ |
分子量 |
383.6 g/mol |
IUPAC名 |
ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium |
InChI |
InChI=1S/C26H43N2/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3/q+1/t18-,20-,21+,22+,23-,24-,25-,26-/m0/s1 |
InChIキー |
GGXDVUAOXCBCBN-HJZGYWQISA-N |
SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
異性体SMILES |
CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C |
正規SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
同義語 |
N-ethyl-N-(cona-4,6-diene-3 beta-yl)dimethylammonium iodide stercuronium stercuronium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















